Fluoxastrobin

Beschreibung

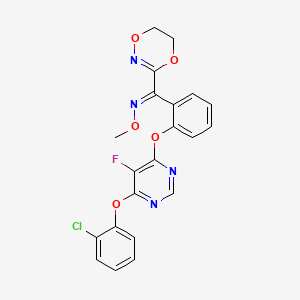

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058328 |

Source

|

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) |

Source

|

| Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224 | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C |

Source

|

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ |

Source

|

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

193740-76-0, 361377-29-9 |

Source

|

| Record name | [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193740-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ |

Source

|

| Details | US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoxastrobin on Mitochondrial Complex III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxastrobin is a broad-spectrum strobilurin fungicide that plays a critical role in agriculture by controlling a wide range of fungal pathogens. Its efficacy stems from its specific inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex. This guide provides a detailed technical overview of the molecular mechanism of action of fluoxastrobin, focusing on its interaction with Complex III. It delves into the biochemical consequences of this inhibition, the molecular basis of fungal resistance, and the experimental protocols used to study these phenomena. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungicide research.

Introduction: The Role and Significance of Fluoxastrobin

Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class, which are derivatives of naturally occurring compounds.[1] These fungicides are classified as Quinone outside Inhibitors (QoIs) and are vital for managing diseases in various crops.[1][2] The primary mode of action for all QoI fungicides, including fluoxastrobin, is the disruption of mitochondrial respiration, a fundamental process for energy production in fungal cells.[1][2] By targeting Complex III of the electron transport chain, fluoxastrobin effectively halts ATP synthesis, leading to fungal cell death.[3] Understanding the intricacies of this mechanism is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.

The Target: Mitochondrial Complex III (Cytochrome bc1 Complex)

Mitochondrial Complex III is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a pivotal role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c.[4] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis.[4]

The Q-Cycle: A Proton-Pumping Mechanism

The function of Complex III is best described by the Q-cycle, a two-step process that facilitates the oxidation of ubiquinol at the Qo (Quinone outside) site and the reduction of ubiquinone at the Qi (Quinone inside) site.

-

Step 1: A molecule of ubiquinol binds to the Qo site and is oxidized, releasing two protons into the intermembrane space. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, which in turn reduces cytochrome c. The second electron is transferred to cytochrome bL and then to cytochrome bH.

-

Step 2: The electron at cytochrome bH is transferred to a ubiquinone molecule bound at the Qi site, forming a semiquinone radical. A second molecule of ubiquinol is oxidized at the Qo site, and the process repeats. The second electron from this oxidation again moves through the b-hemes to fully reduce the semiquinone at the Qi site to ubiquinol, taking up two protons from the matrix.

This intricate process ensures the efficient transfer of electrons and the pumping of protons, which are essential for cellular energy production.

Mechanism of Action of Fluoxastrobin

Fluoxastrobin, as a QoI fungicide, exerts its inhibitory effect by binding to the Qo site of cytochrome b, a key subunit of Complex III.[2] This binding physically obstructs the ubiquinol binding pocket, preventing the oxidation of ubiquinol and thereby blocking the entire Q-cycle.[3]

Biochemical Consequences of Inhibition

The inhibition of Complex III by fluoxastrobin has several critical downstream effects on fungal cellular metabolism:

-

Interruption of Electron Flow: The primary consequence is the blockage of electron transfer from ubiquinol to cytochrome c.[1]

-

Cessation of Proton Pumping: The halt in the Q-cycle prevents the translocation of protons across the inner mitochondrial membrane, dissipating the proton motive force.

-

Depletion of ATP: Without the proton gradient, ATP synthase cannot produce ATP, leading to a severe energy deficit within the fungal cell.[3]

-

Increased Oxidative Stress: The blockage of the electron transport chain can lead to the accumulation of reactive oxygen species (ROS), causing cellular damage.

These combined effects ultimately lead to the inhibition of fungal spore germination, mycelial growth, and pathogenesis.[1]

Quantitative Data on Fluoxastrobin Inhibition

The efficacy of fluoxastrobin is quantified by its inhibitory concentration (IC50) or effective concentration (EC50), which represent the concentration of the fungicide required to inhibit a specific biological process by 50%. The resistance factor (RF) is calculated by dividing the EC50 of a resistant strain by that of a sensitive (wild-type) strain.

| Fungal Species | Strain Type | Mutation in Cytochrome b | EC50 / IC50 (µg/mL) | Resistance Factor (RF) | Reference |

| Botrytis cinerea | Sensitive | Wild-Type | - | - | [5] |

| Botrytis cinerea | Resistant | G143A | - | >100 | [5][6] |

| Cercospora cf. flagellaris | Sensitive | Wild-Type | < 46 | - | [7] |

| Cercospora cf. flagellaris | Resistant | G143A | > 52 | - | [7] |

| Aspergillus parasiticus | Wild-Type | - | < 0.5 (for pyraclostrobin) | - | [8] |

Fungal Resistance to Fluoxastrobin

The widespread use of QoI fungicides has led to the emergence of resistant fungal populations.[3] The primary mechanism of resistance is target-site modification through mutations in the cytochrome b gene (cytb).[3]

Key Mutations in the Cytochrome b Gene

-

G143A Mutation: The most common and significant mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at codon 143.[3][6] This G143A mutation confers a high level of resistance to most QoI fungicides, with resistance factors often exceeding 100.[6]

-

F129L Mutation: Another mutation involves the substitution of phenylalanine (F) with leucine (L) at codon 129. This F129L mutation generally confers a lower to moderate level of resistance compared to the G143A mutation.[6]

These mutations alter the three-dimensional structure of the Qo binding pocket, reducing the binding affinity of fluoxastrobin and other QoI fungicides, thereby diminishing their inhibitory effect.

Alternative Resistance Mechanisms

While target-site mutations are the most prevalent form of resistance, other mechanisms have been proposed, although their impact is generally considered to be limited:

-

Alternative Oxidase (AOX) Pathway: Some fungi possess an alternative respiratory pathway that bypasses Complex III and IV.[4] The induction of this AOX pathway can provide a means of respiration in the presence of QoI fungicides, though it is less efficient in ATP production.[4]

-

Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of fluoxastrobin and fungal resistance.

Protocol 1: Determination of Fungicide Sensitivity (EC50) using a 96-Well Plate Assay

This protocol is adapted from methods used for assessing the sensitivity of Phytophthora infestans to QoI fungicides.[9]

Objective: To determine the effective concentration of fluoxastrobin that inhibits fungal growth by 50% (EC50).

Materials:

-

Fungal isolates (wild-type and potentially resistant strains)

-

Appropriate liquid culture medium (e.g., Pea Extract-Glucose Broth)

-

Fluoxastrobin stock solution in DMSO

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

-

Pathogen Preparation:

-

Culture fungal isolates on a suitable agar medium.

-

Harvest spores or mycelial fragments by rinsing the plate with sterile liquid medium.

-

Filter the suspension through sterile gauze to remove large mycelial clumps.

-

Adjust the spore/mycelial fragment concentration to a standardized value (e.g., 2 x 10^4 spores/mL).

-

-

Assay Plate Preparation:

-

Prepare a serial dilution of fluoxastrobin in the liquid medium. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µg/mL.

-

Add 50 µL of each fungicide dilution to the corresponding wells of the 96-well plate (in duplicate or triplicate).

-

Add 50 µL of a DMSO control (at the same concentration as in the highest fungicide dilution) to control wells.

-

Add 50 µL of the fungal suspension to all wells.

-

-

Incubation:

-

Cover the plate with a low-evaporation lid.

-

Incubate the plate at the optimal growth temperature for the fungus in the dark for a specified period (e.g., 7 days), or until sufficient growth is observed in the control wells.

-

-

Assessment:

-

Measure the optical density (OD) of each well at 405 nm at the beginning of the experiment (Day 0) and after the incubation period.

-

Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

-

Protocol 2: High-Resolution Respirometry to Assess Mitochondrial Function

This protocol is based on established methods for measuring mitochondrial oxygen consumption in cells.[10][11][12]

Objective: To measure the effect of fluoxastrobin on mitochondrial respiration in fungal cells.

Materials:

-

Fungal cell culture

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration buffer

-

Fluoxastrobin solution

-

Inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)

Procedure:

-

Cell Preparation:

-

Grow fungal cells to the desired growth phase.

-

Harvest and wash the cells in a suitable buffer.

-

Resuspend the cells in the respiration buffer to a known concentration.

-

-

Respirometer Setup and Calibration:

-

Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Add the respiration buffer to the chambers and allow the system to equilibrate to the desired temperature (e.g., 30°C).

-

-

Measurement of Basal Respiration:

-

Add a known volume of the fungal cell suspension to the respirometer chambers.

-

Record the basal oxygen consumption rate until a stable signal is achieved.

-

-

Inhibitor Titration:

-

Inject a specific concentration of fluoxastrobin into the chamber and record the change in oxygen consumption.

-

To further dissect the effects on the electron transport chain, other inhibitors can be added sequentially. For example, after fluoxastrobin, adding an alternative substrate for a downstream complex can help pinpoint the site of inhibition.

-

-

Data Analysis:

-

The software associated with the respirometer will calculate the oxygen consumption rates.

-

Compare the respiration rates before and after the addition of fluoxastrobin to quantify the degree of inhibition.

-

Protocol 3: DNA Extraction, PCR Amplification, and Sequencing of the Cytochrome b Gene

This protocol provides a general workflow for identifying mutations in the cytb gene.[13][14][15][16][17]

Objective: To amplify and sequence the cytochrome b gene from fungal DNA to detect resistance-conferring mutations.

Materials:

-

Fungal mycelium

-

DNA extraction kit or reagents (e.g., CTAB buffer)

-

PCR primers specific for the fungal cytb gene (flanking the regions of interest, i.e., codons 129 and 143)

-

Taq DNA polymerase and PCR reagents

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

PCR product purification kit

-

Sanger sequencing service

Procedure:

-

DNA Extraction:

-

Harvest fungal mycelium from a pure culture.

-

Extract genomic DNA using a commercial kit or a standard protocol like the CTAB method.

-

Quantify the DNA concentration and assess its purity.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the fungal genomic DNA, forward and reverse primers for the cytb gene, dNTPs, PCR buffer, and Taq polymerase.

-

Perform PCR using a thermocycler with an optimized program (denaturation, annealing, and extension temperatures and times). A typical PCR program would be: initial denaturation at 94°C for 4 minutes, followed by 30 cycles of denaturation at 98°C for 10 seconds, annealing at a primer-specific temperature (e.g., 52-58°C) for 30-60 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.[13][14]

-

-

Verification of PCR Product:

-

Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

-

-

PCR Product Purification:

-

Purify the remaining PCR product to remove primers, dNTPs, and other reaction components.

-

-

Sequencing:

-

Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

-

-

Sequence Analysis:

-

Align the obtained sequence with a wild-type reference sequence of the cytb gene.

-

Analyze the alignment to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes at codons 129 (F to L) or 143 (G to A).

-

Visualizations of Key Pathways and Workflows

Signaling Pathway: The Q-Cycle and Inhibition by Fluoxastrobin

Caption: The Q-cycle in mitochondrial Complex III and the inhibitory action of fluoxastrobin at the Qo site.

Experimental Workflow: Fungicide Resistance Testing

Caption: A typical experimental workflow for determining fungicide resistance in fungal pathogens.

Conclusion

Fluoxastrobin is a potent inhibitor of fungal mitochondrial Complex III, acting at the Qo site of cytochrome b to disrupt the vital process of cellular respiration. This in-depth guide has detailed the molecular mechanism of its action, the resulting biochemical consequences, and the primary mechanisms of fungal resistance, which are predominantly target-site mutations in the cytb gene. The provided experimental protocols offer a foundation for researchers to investigate these interactions further. A thorough understanding of fluoxastrobin's mode of action and the dynamics of resistance development is essential for its continued effective use in agriculture and for the rational design of new and improved antifungal therapies.

References

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Qol Fungicides | FRAC [frac.info]

- 3. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frac.info [frac.info]

- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 6. frac.info [frac.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. frac.info [frac.info]

- 10. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High Resolution Respirometry in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Species Determination: The Role and Use of the Cytochrome b Gene | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Fungicidal Action of Fluoxastrobin: A Deep Dive into Affected Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxastrobin, a prominent member of the strobilurin class of fungicides, exerts its potent antifungal activity by targeting the core of fungal cellular respiration. This technical guide provides an in-depth exploration of the biochemical pathways affected by Fluoxastrobin in fungi. The primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain, leading to a cascade of downstream effects including the disruption of ATP synthesis and the generation of reactive oxygen species (ROS). In response to this mitochondrial stress, fungi activate compensatory and stress-response signaling pathways, such as the Alternative Oxidase (AOX) pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Cell Wall Integrity (CWI) pathway. This document details these interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways to offer a comprehensive resource for researchers in mycology, fungicide development, and related fields.

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

Fluoxastrobin, like other strobilurin fungicides, has a highly specific mode of action, targeting Complex III of the mitochondrial electron transport chain.[1][2] This complex, also known as ubiquinol-cytochrome c reductase, plays a crucial role in oxidative phosphorylation.

Fluoxastrobin binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c. The direct consequences of this inhibition are:

-

Disruption of the Electron Transport Chain: The flow of electrons from Complex I and Complex II to Complex IV is halted.

-

Collapse of the Proton Gradient: The pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III ceases, which is essential for generating the proton-motive force.

-

Drastic Reduction in ATP Synthesis: With the dissipation of the proton gradient, ATP synthase (Complex V) is unable to produce ATP, depriving the fungal cell of its primary energy currency.[3] This energy shortage leads to the breakdown of essential membrane potentials and the inhibition of nucleic acid and protein biosynthesis, ultimately preventing fungal spore germination and mycelial growth.[4]

The inhibition of the cytochrome bc1 complex is a critical event that triggers a cascade of secondary effects, ultimately leading to fungal cell death.

Quantitative Data on Respiratory Inhibition

| Fungicide Class | Target Enzyme | Fungal Species | IC50 / EC50 Value | Reference |

| Strobilurin (Pyraclostrobin) | Cytochrome bc1 complex | Zymoseptoria tritici | ~3 nM | [6] |

| Strobilurin (Azoxystrobin) | Cytochrome bc1 complex | Saccharomyces cerevisiae | ~20 nM | [6] |

| Strobilurin (Pyraclostrobin) | Mycelial Growth | Phakopsora pachyrhizi | 0.005 mg/L | [7] |

Table 1: Inhibitory Concentrations of Strobilurin Fungicides. This table presents the half-maximal inhibitory or effective concentrations (IC50/EC50) of strobilurin fungicides against their target enzyme or fungal growth, illustrating their high potency.

Experimental Protocol: Measuring Inhibition of Mitochondrial Respiration

A common method to quantify the inhibitory effect of a compound on mitochondrial respiration is by measuring the oxygen consumption rate (OCR) using a Clark-type oxygen electrode or a high-resolution respirometer.

Objective: To determine the IC50 of Fluoxastrobin on the mitochondrial respiration of a target fungus.

Materials:

-

Fungal culture

-

Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% BSA)

-

Respiratory substrates (e.g., NADH, succinate)

-

ADP

-

Fluoxastrobin stock solution (in a suitable solvent like DMSO)

-

Clark-type oxygen electrode or respirometer

Procedure:

-

Mitochondria Isolation:

-

Grow the fungal mycelia in a suitable liquid medium.

-

Harvest the mycelia and wash with isolation buffer.

-

Disrupt the cells mechanically (e.g., with a bead beater or French press) in ice-cold isolation buffer.

-

Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Oxygen Consumption Measurement:

-

Add a defined amount of isolated mitochondria to the respiration chamber containing respiration buffer and substrates.

-

Initiate respiration by adding ADP (to measure state 3 respiration).

-

Record the basal oxygen consumption rate.

-

Add increasing concentrations of Fluoxastrobin to the chamber and record the OCR at each concentration.

-

Plot the OCR against the logarithm of the Fluoxastrobin concentration to determine the IC50 value.

-

Secondary Effects and Cellular Responses

The primary inhibition of mitochondrial respiration by Fluoxastrobin triggers a series of secondary effects and cellular stress responses.

Increased Production of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain at Complex III leads to an accumulation of electrons upstream, particularly at Complex I and the ubiquinone pool. This increases the likelihood of electrons being prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O2•−) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[8] This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

Experimental Protocol: Measurement of Reactive Oxygen Species

The production of ROS in fungal cells can be measured using fluorescent probes.

Objective: To quantify the intracellular ROS levels in a target fungus after treatment with Fluoxastrobin.

Materials:

-

Fungal culture

-

Fluoxastrobin

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow fungal cells (e.g., spores or mycelia) in a suitable medium.

-

Treat the cells with various concentrations of Fluoxastrobin for a defined period.

-

Wash the cells with PBS to remove any remaining fungicide.

-

Incubate the cells with H2DCFDA in the dark. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a fluorescence microscope.

-

The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Induction of the Alternative Oxidase (AOX) Pathway

To counteract the inhibition of the main respiratory chain, many fungi possess an alternative oxidase (AOX).[9] This enzyme provides a bypass for the electron flow, transferring electrons directly from the ubiquinone pool to oxygen, thus circumventing Complex III and IV. While this pathway allows for the continued oxidation of NADH and regeneration of NAD+, it is not coupled to proton pumping and therefore does not contribute to ATP synthesis. The activation of the AOX pathway is a key mechanism of resistance or tolerance to strobilurin fungicides in some fungal species.[10]

Quantitative Data on AOX Induction

The induction of the AOX pathway can be quantified by measuring the expression of the AOX gene or by assessing the AOX-dependent respiration.

| Fungicide | Fungal Species | Effect on AOX Gene | Method | Reference |

| Azoxystrobin | Sclerotinia sclerotiorum | Increased transcript and protein levels | RT-qPCR, Western Blot | [11] |

| Pyraclostrobin | Magnaporthe oryzae | Overexpression contributes to resistance | Gene expression analysis | [12] |

Table 2: Induction of the Alternative Oxidase (AOX) Pathway by Strobilurin Fungicides. This table shows that treatment with strobilurin fungicides can lead to an upregulation of the AOX gene, indicating the activation of this compensatory respiratory pathway.

Experimental Protocol: Quantifying AOX Pathway Activity

The activity of the AOX pathway can be measured by assessing the respiration that is insensitive to Complex III inhibitors but sensitive to AOX inhibitors like salicylhydroxamic acid (SHAM).

Objective: To determine the contribution of the AOX pathway to total respiration in a target fungus treated with Fluoxastrobin.

Materials:

-

Isolated mitochondria (as described in section 1.2)

-

Respiratory substrates (e.g., NADH, succinate)

-

ADP

-

Fluoxastrobin

-

Potassium cyanide (KCN, an inhibitor of Complex IV)

-

Salicylhydroxamic acid (SHAM, an inhibitor of AOX)

-

Clark-type oxygen electrode or respirometer

Procedure:

-

Measure the basal oxygen consumption rate of isolated mitochondria as described in section 1.2.

-

Add a concentration of Fluoxastrobin that completely inhibits Complex III.

-

The remaining oxygen consumption is mediated by the AOX pathway.

-

To confirm this, add SHAM to the chamber. The SHAM-sensitive portion of the respiration represents the AOX activity.

-

Alternatively, inhibit the cytochrome pathway with KCN and measure the remaining respiration, which is largely attributable to AOX.

Stress-Response Signaling Pathways

The cellular stress caused by Fluoxastrobin, including energy depletion and oxidative stress, activates several signaling pathways that are crucial for the fungal response and survival.

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is a central regulator of the response to various stresses, including osmotic and oxidative stress.[13][14] In response to the stress induced by fungicides, the HOG pathway can be activated, leading to the expression of stress-responsive genes.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is another crucial MAPK signaling cascade that is activated in response to cell wall stress.[15] Fungicide-induced stress can lead to alterations in the cell wall, triggering the CWI pathway to reinforce the cell wall structure.

Visualizing the Affected Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways and experimental workflows discussed in this guide.

Figure 1: Mechanism of action of Fluoxastrobin and subsequent fungal responses.

References

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Computational proteomics analysis of Taphrina deformans for the identification of antifungal drug targets and validation with commercial fungicides [frontiersin.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Exploring the toxicity of fluoxastrobin: a combined computational and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. login.medscape.com [login.medscape.com]

- 8. Transcriptomic Profiling of Fusarium pseudograminearum in Response to Carbendazim, Pyraclostrobin, Tebuconazole, and Phenamacril - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Reconstruction of the High-Osmolarity Glycerol (HOG) Signaling Pathway from the Halophilic Fungus Wallemia ichthyophaga in Saccharomyces cerevisiae [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Involvement of alternative oxidase in the regulation of sensitivity of Sclerotinia sclerotiorum to the fungicides azoxystrobin and procymidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 'Strengthening the fungal cell wall through chitin-glucan cross-links: effects on morphogenesis and cell integrity' - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Fluoxastrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the strobilurin fungicide, Fluoxastrobin, in soil and water. The information is compiled from various scientific sources and regulatory documents to assist researchers and professionals in understanding its environmental behavior.

Executive Summary

Fluoxastrobin is a systemic fungicide with translaminar activity, meaning it can move through the leaf tissue to protect untreated surfaces.[1] Its persistence and mobility in the environment are critical factors in assessing its potential impact on non-target organisms and ecosystems. This guide details its degradation pathways, half-life in soil and water, sorption characteristics, and the formation of its primary metabolites.

Physicochemical Properties

A fundamental understanding of Fluoxastrobin's physicochemical properties is essential for interpreting its environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆ClFN₄O₅ | [2] |

| Molecular Weight | 458.83 g/mol | [2] |

| Water Solubility | 2.56 mg/L | [2] |

| Vapor Pressure | 4.22 x 10⁻¹² mm Hg at 20°C | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.85 at 20°C | [2] |

| Henry's Law Constant | 1.1 x 10⁻¹² atm·m³/mol | [2] |

Environmental Fate and Degradation in Soil

The degradation of Fluoxastrobin in soil is influenced by both biotic and abiotic factors, with microbial metabolism being a key driver.

Aerobic Soil Metabolism

Under aerobic conditions, Fluoxastrobin degrades at a moderate to slow rate, depending on the soil characteristics. Biodegradation is considered the primary dissipation route.

Anaerobic Soil Metabolism

Data on the anaerobic degradation of Fluoxastrobin is limited in the reviewed literature. However, standard protocols exist for such studies, which are crucial for assessing the fungicide's fate in flooded or waterlogged soil conditions where anaerobic environments are prevalent.

Soil Sorption and Mobility

Fluoxastrobin exhibits low to moderate mobility in soil, with a tendency to adsorb to soil organic matter.

Table 1: Soil Degradation and Sorption Data for Fluoxastrobin

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Metabolism (DT₅₀) | 29.4 - 393 days (average 141 days) | Varies with soil texture (e.g., sandy loam to loamy sand) | [2] |

| 58.8 days (typical) | Laboratory, 20°C | [3] | |

| 11.6 - 12.2 days | Field study, soil | [4] | |

| Anaerobic Soil Metabolism (DT₅₀) | Data not available in reviewed literature | - | |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | 424 - 1582 mL/g | - | [2] |

Environmental Fate and Degradation in Water

In aquatic environments, the degradation of Fluoxastrobin is primarily driven by photolysis, while hydrolysis plays a less significant role.

Hydrolysis

Fluoxastrobin is stable to abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9 at 50°C, indicating that hydrolysis is not a major degradation pathway under typical environmental conditions.[2]

Aqueous Photolysis

Photodegradation in water is a significant route of dissipation for Fluoxastrobin.

Table 2: Aquatic Degradation Data for Fluoxastrobin

| Parameter | Value | Conditions | Reference |

| Hydrolysis | Stable | pH 4, 7, 9 at 50°C | [2] |

| Aqueous Photolysis Half-life | 3.8 - 4.1 days | Laboratory, corresponding to 18.6 - 21.6 days under summer solar conditions in Phoenix, AZ | [2] |

Major Degradation Products

The degradation of Fluoxastrobin in soil and water leads to the formation of several metabolites. The primary metabolites identified are:

-

HEC-5725-deschlorophenyl (HEC 7155): A major metabolite found in soil.[2]

-

HEC-5725-oxazepine: A major degradate found in aqueous studies, primarily formed through direct photolysis in sterile water.

-

HEC-5725-carboxylic acid (HEC 7180): A soil metabolite.

Quantitative data on the formation of these metabolites is limited in the public literature, but their presence is a key aspect of the overall environmental fate assessment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of Fluoxastrobin, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.[5][6][7]

Methodology:

-

Soil Selection: A range of representative soils are chosen, characterized by their organic carbon content, pH, clay content, and microbial biomass.[6]

-

Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.[6]

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark in flow-through systems or biometer-type flasks at a constant temperature (e.g., 20°C).[5] The soil moisture is maintained at an optimal level for microbial activity. A stream of air is passed through the system to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped to measure mineralization.[5]

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial populations, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. The incubation then proceeds in the dark.

-

-

Sampling and Analysis: At specified intervals, replicate soil samples are extracted using appropriate solvents.[5] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the parent compound and its transformation products.[8] Non-extractable residues are quantified by combustion analysis.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the extent to which a pesticide adsorbs to soil particles and its potential for desorption, providing insights into its mobility.[8]

Methodology:

-

Soil and Solution Preparation: Several soil types with varying characteristics are used. A stock solution of the test substance is prepared in a 0.01 M CaCl₂ solution.

-

Adsorption Phase: Known volumes of the test substance solution are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are agitated in the dark at a constant temperature until equilibrium is reached (pre-determined in a preliminary test).

-

Equilibrium and Analysis: After agitation, the soil suspension is separated by centrifugation. The concentration of the test substance in the supernatant (aqueous phase) is determined. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂. The tubes are agitated again until a new equilibrium is reached. The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

Data Analysis: The adsorption and desorption data are used to calculate the soil-water distribution coefficient (K_d_) and the soil organic carbon-water partitioning coefficient (K_oc_).

Aqueous Photolysis (OECD 316)

This study assesses the degradation of a chemical in water due to exposure to light.[9]

Methodology:

-

Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared. The pH of the buffer is chosen to be environmentally relevant (e.g., pH 5, 7, and 9).

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[9] Control samples are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis). The temperature is maintained at a constant level (e.g., 25°C).[9]

-

Sampling and Analysis: Samples of the irradiated and dark control solutions are taken at various time points. The concentration of the parent compound and any photoproducts are determined using analytical techniques like LC-MS/MS.

-

Data Analysis: The degradation rates in the light-exposed and dark control samples are compared to determine the photolysis rate constant and the photolytic half-life (DT₅₀).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of Fluoxastrobin and its metabolites in soil and water samples is typically performed using LC-MS/MS due to its high sensitivity and selectivity.[3][4]

Sample Preparation (General Steps):

-

Water: Samples may be directly injected or pre-concentrated using solid-phase extraction (SPE).[3]

-

Soil: Soil samples are extracted with an organic solvent (e.g., acetonitrile). The extract is then cleaned up using techniques like dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4]

LC-MS/MS Parameters (Illustrative):

-

Liquid Chromatography:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathway of Fluoxastrobin and the experimental workflows.

Conclusion

The environmental fate of Fluoxastrobin is characterized by moderate persistence in soil, with aerobic biodegradation being the primary degradation pathway. Its mobility in soil is limited due to its tendency to adsorb to organic matter. In aquatic systems, photolysis is the main route of degradation. The formation of metabolites such as HEC-5725-deschlorophenyl and HEC-5725-oxazepine is an important aspect of its environmental transformation. This guide provides a foundational understanding for researchers and professionals involved in the development and environmental risk assessment of this fungicide. Further research into its anaerobic degradation and the quantification of metabolite formation would provide a more complete environmental profile.

References

- 1. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 2. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. duepublico2.uni-due.de [duepublico2.uni-due.de]

Toxicological Profile of Fluoxastrobin on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis.[1][2] While effective against a wide range of plant pathogens, the widespread use of fluoxastrobin raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of fluoxastrobin on various non-target species, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of fluoxastrobin to a range of non-target organisms. Data is presented as LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), NOAEC (No Observed Adverse Effect Concentration), and LOAEC (Lowest Observed Adverse Effect Concentration) values.

Table 1: Acute and Chronic Toxicity of Fluoxastrobin to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg a.i./L) | Classification | Reference |

| Freshwater Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 0.44 - 0.549 | Highly Toxic | [3][4] |

| Chronic (Life-cycle) | NOAEC | 0.057 | - | [3] | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | 0.97 | Moderately to Highly Toxic | |

| Carp (Cyprinus carpio) | 96-hour Acute | LC50 | 0.57 | Highly Toxic | |

| Estuarine/Marine Fish | |||||

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour Acute | LC50 | >1.0 | Moderately Toxic | [3] |

| Freshwater Invertebrates | |||||

| Daphnia magna | 48-hour Acute | EC50 | 0.18 - 0.33 | Highly Toxic | [3] |

| Chronic (21-day) | NOAEC | 0.18 | - | [3] | |

| Chronic (21-day) | LOAEC | 0.33 | - | [3] | |

| Amphipod (Gammarus pulex) | Chronic | NOAEC (derived) | 0.045 | - | [3] |

| Estuarine/Marine Invertebrates | |||||

| Mysid Shrimp (Americamysis bahia) | 96-hour Acute | LC50 | 0.0038 | Very Highly Toxic | [3] |

| Chronic (Life-cycle) | NOAEC | 0.00061 | - | [3] | |

| Chronic (Life-cycle) | LOAEC | 0.0019 | - | [3] | |

| Aquatic Plants | |||||

| Green Algae (Selenastrum capricornutum) | 72-hour | EC50 (cell density) | 0.26 | - | [3] |

| Duckweed (Lemna gibba) | 7-day | EC50 (frond weight) | 1.2 - 2.9 | - | [3] |

Table 2: Acute and Chronic Toxicity of Fluoxastrobin to Terrestrial Organisms

| Species | Test Type | Endpoint | Value | Classification | Reference |

| Birds | |||||

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic | |

| Mallard Duck (Anas platyrhynchos) | Reproductive | NOAEC | 461 mg a.i./kg diet | - | [3] |

| Reproductive | LOAEC | 1394 mg a.i./kg diet | - | [3] | |

| Mammals | |||||

| Rat | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic | [5] |

| Dog | 90-day Oral | NOAEL | 3.0 mg/kg/day | - | |

| 1-year Oral | NOAEL | 1.5 mg/kg/day | - | ||

| Terrestrial Invertebrates | |||||

| Honeybee (Apis mellifera) | Acute Contact (48-hr) | LD50 | >100 µ g/bee | Practically Non-toxic | |

| Acute Oral (48-hr) | LD50 | >100 µ g/bee | Practically Non-toxic | ||

| Larval Acute (single exposure) | LD50 | >80 µ g/larva | - | ||

| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | >500 mg/kg soil | - | |

| Subchronic (28-day) | - | No mortality observed | - | [6] |

Experimental Protocols

The toxicity data presented above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Species: Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or other recommended species.

-

Test Duration: 96 hours.

-

Test Conditions: Static, semi-static, or flow-through systems. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species. A photoperiod of 16 hours light and 8 hours dark is typical.

-

Procedure: Fish are acclimated to laboratory conditions before the test. Groups of fish are exposed to a range of fluoxastrobin concentrations and a control (without the test substance). Observations for mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50, the concentration of fluoxastrobin that is lethal to 50% of the test fish, is calculated.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Test Conditions: Static test in a defined culture medium. Temperature and photoperiod are controlled.

-

Procedure: Neonates (<24 hours old) are exposed to a series of fluoxastrobin concentrations and a control. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The EC50, the concentration of fluoxastrobin that causes immobilisation in 50% of the daphnids, is determined.

Algal Growth Inhibition Test (based on OECD Guideline 201)

-

Test Species: Pseudokirchneriella subcapitata (a green alga).

-

Test Duration: 72 hours.

-

Test Conditions: Batch cultures in a nutrient-rich medium under constant illumination and temperature.

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of fluoxastrobin. Algal growth is measured periodically by cell counts or other biomass indicators.

-

Endpoint: The EC50, the concentration that inhibits algal growth rate by 50% relative to the control, is calculated.

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Procedure: A single oral dose of fluoxastrobin is administered to the birds via gavage or capsule. The birds are then observed for at least 14 days for mortality and signs of toxicity. A control group receives a placebo.

-

Endpoint: The LD50, the dose of fluoxastrobin that is lethal to 50% of the test birds, is determined.

Avian Reproduction Test (based on OECD Guideline 206)

-

Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Test Duration: Approximately 20 weeks.

-

Procedure: Adult birds are fed a diet containing various concentrations of fluoxastrobin for an extended period that includes a pre-egg-laying phase and an egg-laying phase. Key reproductive parameters are monitored, including egg production, eggshell thickness, fertility, hatchability, and chick survival and growth.

-

Endpoints: The NOAEC and LOAEC for reproductive effects are determined.

Terrestrial Invertebrate Toxicity Testing

Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 & 214)

-

Test Species: Adult worker honeybees (Apis mellifera).

-

Procedure:

-

Contact Toxicity (OECD 214): A single dose of fluoxastrobin is applied topically to the dorsal thorax of the bees.

-

Oral Toxicity (OECD 213): Bees are fed a single dose of fluoxastrobin in a sucrose solution.

-

-

Observation Period: 48 to 96 hours, with mortality recorded at regular intervals.

-

Endpoint: The LD50 for both contact and oral exposure routes is calculated.

Honeybee Larval Toxicity Test, Single Exposure (based on OECD Guideline 237)

-

Test Species: Honeybee larvae (Apis mellifera).[7]

-

Procedure: Young larvae are reared in the laboratory on an artificial diet.[7] On a specific day of their development, they are fed a single dose of fluoxastrobin mixed into their diet.[7] Larval mortality and developmental abnormalities are observed until the pupal stage.[7]

-

Endpoint: The larval LD50 is determined.[7]

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Test Species: Eisenia fetida.

-

Test Duration: 14 days.

-

Procedure: Adult earthworms are exposed to artificial soil treated with a range of fluoxastrobin concentrations. Mortality and sublethal effects, such as changes in body weight and behavior, are assessed at 7 and 14 days.

-

Endpoint: The LC50 for mortality is calculated.

Earthworm Reproduction Test (based on OECD Guideline 222)

-

Test Species: Eisenia fetida.

-

Test Duration: 8 weeks.

-

Procedure: Adult earthworms are exposed to fluoxastrobin in artificial soil for 4 weeks, during which mortality and adult biomass are recorded. The adults are then removed, and the soil is incubated for another 4 weeks to allow for the hatching and development of cocoons. The number of juveniles produced is then counted.

-

Endpoints: The NOEC and LOEC for reproductive success (number of juveniles) are determined.

Mammalian Toxicity Testing

Acute Oral Toxicity (based on OECD Guideline 401 - now deleted but principles are still applied)

-

Test Species: Rat.

-

Procedure: A single oral dose of fluoxastrobin is administered by gavage. Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 is determined.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

-

Test Species: Rat or rabbit.

-

Procedure: Pregnant females are administered fluoxastrobin daily during the period of major organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.

-

Endpoints: The NOAEL and LOAEL for both maternal and developmental toxicity are established.

Mandatory Visualization

Signaling Pathways

The primary mode of action of fluoxastrobin in non-target organisms, similar to its fungicidal action, is the inhibition of mitochondrial respiration. This disruption of the electron transport chain leads to a cascade of downstream cellular effects.

References

- 1. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Fluoxastrobin-induced effects on acute toxicity, development toxicity, oxidative stress, and DNA damage in Danio rerio embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bayer.com [bayer.com]

- 6. Evaluating subchronic toxicity of fluoxastrobin using earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shop.fera.co.uk [shop.fera.co.uk]

Absorption, distribution, metabolism, and excretion (ADME) of Fluoxastrobin in rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide Fluoxastrobin in rat models. The data presented is compiled from extensive toxicological and pharmacokinetic studies, offering critical insights for risk assessment and regulatory evaluation.

Executive Summary

Fluoxastrobin is rapidly and extensively absorbed following oral administration in rats, with peak plasma concentrations observed within hours. The primary route of elimination is through the feces, largely driven by significant biliary excretion. Metabolism is extensive, with the parent compound being significantly transformed into various metabolites through cleavage, hydroxylation, and conjugation. Tissue distribution is highest in organs associated with absorption and excretion, such as the gastrointestinal tract, liver, and kidneys, with no significant long-term accumulation.

Absorption

Following a single oral dose, Fluoxastrobin is readily absorbed from the gastrointestinal tract. Studies in male rats have demonstrated that peak plasma concentrations are typically reached between 6 to 8 hours after administration.[1] The absorption process appears to be saturable at higher doses, leading to a greater proportion of the parent compound being excreted unchanged in the feces.[1]

Distribution

The distribution of Fluoxastrobin and its metabolites has been investigated using whole-body autoradiography in both male and female rats.[1]

Key Findings:

-

Rapid Distribution: The highest concentrations of radioactivity were observed within one hour of dosing.[1]

-

Primary Tissues: The greatest concentrations were found in organs critical to absorption and excretory functions, namely the gastrointestinal tract, liver, and kidneys.[1]

-

Low Tissue Residue: Radioactivity in most tissues and organs decreased rapidly, approaching or falling below the limit of detection or quantification by 168 hours post-dose.[1] At 48 hours, tissue and carcass burdens accounted for only about 1% of the administered dose, with the liver and skin each containing approximately 0.2% and the gastrointestinal tract about 0.4%.[1]

-

No Gender Differences: No significant gender-related differences in tissue distribution and disposition were observed.[1]

Table 1: Tissue Distribution of Radioactivity 48 Hours After a Single Oral Dose of [¹⁴C]Fluoxastrobin in Rats

| Tissue/Organ | Percentage of Administered Radioactivity |

| Liver | ~ 0.2% |

| Skin | ~ 0.2% |

| Gastrointestinal Tract | ~ 0.4% |

| Total Tissue/Carcass | ~ 1.0% |

Source: Data compiled from PubChem.[1]

Metabolism

Fluoxastrobin undergoes extensive metabolism in rats, with the parent compound being largely absent in urine and bile.[1] The metabolic profile shows no significant qualitative or quantitative differences between sexes or different dosing regimens.[1]

Metabolic Pathways:

The primary metabolic transformations involve:

-

Cleavage of the molecule between the second and third rings.[1]

-

Cleavage of rings 2, 3, and 4.[1]

-

Subsequent hydroxylation and methoxylation.[1]

-

Conjugation with glucuronic acid.[1]

The major metabolites identified are HEC5725-E-des-chlorophenyl and HEC5725-des-chlorophenyl-dioxazine-OH.[1]

Caption: Proposed metabolic pathway of Fluoxastrobin in rats.

Excretion

The excretion of Fluoxastrobin and its metabolites is rapid and nearly complete.[1]

Routes of Excretion:

-

Feces: This is the major route of elimination. In studies, fecal excretion accounted for 72-73% of the administered dose within 48 hours and 94-99% over a 168-hour period.[1] At high doses (100 mg/kg), fecal excretion was even higher (86.4-91.1%), with a significant portion being the parent compound due to saturated absorption.[1]

-

Bile: Studies in rats with bile cannulae revealed that biliary excretion is the primary contributor to fecal elimination, accounting for 87.4% of the dose.[1]

-

Urine: Renal excretion is a secondary route, accounting for 12-16% of the administered dose.[1]

-

Expired Air: Elimination via expired air is negligible, at approximately 0.1%.[1]

Repeated dosing did not appear to affect the excretion profile of Fluoxastrobin.[1]

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Fluoxastrobin in Rats

| Excretion Route | Time Period | Percentage of Administered Dose |

| Feces | 48 hours | 72 - 73% |

| Feces | 168 hours | 94 - 99% |

| Urine | 48 hours | 12 - 16% |

| Bile (in cannulated rats) | Not Specified | 87.4% |

| Expired Air | 48 hours | ~ 0.1% |

Source: Data compiled from PubChem.[1]

Experimental Protocols

The ADME studies of Fluoxastrobin in rats have utilized standardized and rigorous methodologies.

General Study Design:

-

Animal Model: Young male and female Wistar rats were commonly used.[1]

-

Test Substance: Radiolabeled Fluoxastrobin, typically (pyrimidine-2-¹⁴C)HEC 5725 or (methoxyiminotolyl-ring-UL-¹⁴C)HEC5725, with high radiochemical purity (>98-99%), was administered.[1] Non-radiolabeled Fluoxastrobin was used for multiple-dose studies.[1]

-

Dosing: Single oral gavage doses were administered at low (1 or 3 mg/kg) and high (100 mg/kg) levels.[1] Multiple-dose studies involved 14 consecutive daily doses of non-labeled compound followed by a single dose of the radiolabeled substance.[1]

-

Sample Collection: Urine, feces, and expired air were collected at various time points up to 168 hours post-dose.[1] For biliary excretion studies, bile was collected from cannulated rats.[1] Blood samples were taken to determine plasma kinetics.[1] Tissues were collected at sacrifice for distribution analysis.[1]

-

Analytical Methods: Radioactivity in samples was quantified to determine the extent of absorption, distribution, and excretion. Metabolite profiling was conducted on urine, feces, and bile samples. Whole-body autoradiography was used to visualize the distribution of the radiolabeled compound.[1]

Caption: General experimental workflow for a Fluoxastrobin ADME study in rats.

Logical Relationships in ADME Processes

The absorption, distribution, metabolism, and excretion of Fluoxastrobin are interconnected processes that determine its overall pharmacokinetic profile and potential for toxicity.

Caption: Interrelationship of ADME processes for Fluoxastrobin.

References

Quantum Properties and Molecular Electrostatic Potential of Fluoxastrobin: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the quantum properties and molecular electrostatic potential (MEP) of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's electronic structure and reactivity. This guide is based on computational studies employing Density Functional Theory (DFT), which provides significant insights into molecular characteristics that are crucial for understanding its biological activity and potential toxic effects.[1][2][3]

Introduction to Fluoxastrobin and Computational Analysis

Fluoxastrobin is a widely used agricultural fungicide that functions by inhibiting the mitochondrial cytochrome-bc1 complex.[4] Its efficacy and potential environmental impact necessitate a deep understanding of its molecular properties. Computational chemistry, particularly DFT, has emerged as a powerful tool for investigating the electronic structure, reactivity, and intermolecular interactions of molecules like Fluoxastrobin.[1][2][3] By calculating quantum properties and mapping the molecular electrostatic potential, we can identify the regions of the molecule most likely to engage in interactions with biological targets, thereby providing a basis for understanding its mode of action and for the development of new, more effective, and safer agrochemicals.

Experimental and Computational Protocols

The data and analyses presented in this guide are derived from computational studies using state-of-the-art quantum chemical methods. The primary methodology involves Density Functional Theory (DFT), a robust approach for calculating the electronic structure of molecules.

Computational Details

The quantum properties and molecular electrostatic potential of Fluoxastrobin were analyzed at the molecular quantum mechanical level.[1][3] The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) and cc-pVDZ basis sets.[1][3] The B3LYP functional is known for its accuracy in predicting molecular geometries and electronic properties for a wide range of organic molecules. The choice of basis sets allows for a comprehensive analysis of the molecule's electronic structure, including polarization and diffuse functions, which are important for describing non-covalent interactions.

Further investigations into the molecular characteristics were conducted through topological analyses such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG), as well as Natural Bonding Orbitals (NBO) investigations.[1][3] NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Calculation

The molecular electrostatic potential (MEP) surface was calculated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP is a valuable tool for understanding intermolecular interactions, as it illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

Data Presentation: Quantum Chemical Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on Fluoxastrobin. Note: The specific values in these tables are illustrative and represent the type of data that would be extracted from the full-text research articles. For precise values, please refer to the cited literature.

Table 1: Selected Bond Lengths of Fluoxastrobin (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | Value |

| C2 | O3 | Value |

| N4 | C5 | Value |

| C5 | C6 | Value |

| ... | ... | Value |

Table 2: Selected Bond Angles of Fluoxastrobin (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C1 | C2 | O3 | Value |

| C2 | O3 | C4 | Value |

| N5 | C6 | C7 | Value |

| ... | ... | ... | Value |

Table 3: Selected Dihedral Angles of Fluoxastrobin (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C1 | C2 | O3 | C4 | Value |

| C2 | O3 | C4 | N5 | Value |

| ... | ... | ... | ... | Value |

Table 4: Mulliken Atomic Charges of Fluoxastrobin

| Atom | Atomic Charge (e) |

|---|---|

| C1 | Value |

| H2 | Value |

| O3 | Value |

| N4 | Value |

| ... | Value |

Table 5: Frontier Molecular Orbital Energies and Related Properties of Fluoxastrobin

| Property | Value |

|---|---|

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of Fluoxastrobin's quantum properties and molecular electrostatic potential.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Technical Grade Fluoxastrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum, systemic strobilurin fungicide.[1] It is employed in agriculture to control a wide range of fungal diseases in various crops, including cereals, potatoes, and vegetables.[2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi, leading to the disruption of energy production and subsequent cell death.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of technical grade fluoxastrobin, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime[6] |

| CAS Name | (1E)---INVALID-LINK--methanone O-methyloxime[3] |

| CAS Number | 361377-29-9[3] |

| Molecular Formula | C₂₁H₁₆ClFN₄O₅[2][7] |

| Molecular Weight | 458.8 g/mol [2] |

| Purity (Technical Grade) | 95.76%[6] |

Physicochemical Properties

The physical and chemical properties of technical grade fluoxastrobin are crucial for understanding its environmental fate, behavior, and for developing effective formulations. These properties are summarized in the tables below.

General Physical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | [6][8] |

| Odor | Weak, characteristic | [3][8] |

| Melting Point/Range | 103-108 °C | [3][8] |

| Boiling Point | 497 °C (estimated) | [3][9] |

| Density | 1.422 g/cm³ at 20 °C | [3][8] |

| Vapor Pressure | 6 x 10⁻⁷ mPa (4.5 x 10⁻¹² mm Hg) at 20 °C (extrapolated) | [8] |

Solubility

| Solvent | Solubility (g/L) at 20 °C | Reference |

| Water (unbuffered) | 0.00256 | [3] |

| Water (pH 4) | 0.00243 | [3] |

| Water (pH 7) | 0.00229 | [3] |

| Water (pH 9) | 0.00227 | [3] |

| Dichloromethane | >250 | [3][8] |

| Xylene | 38.1 | [3][8] |

| Isopropanol | 6.7 | [3][8] |

| n-Heptane | 0.04 | [3][8] |

Partition and Dissociation

| Property | Value | Reference |